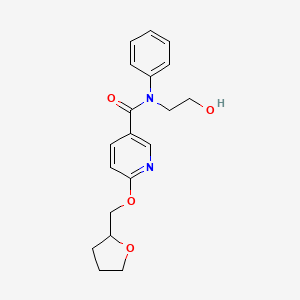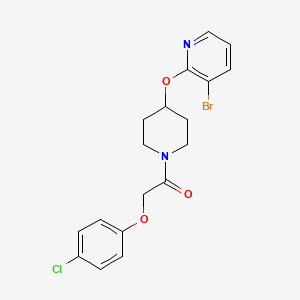
N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(3-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H24F3N3O5S and its molecular weight is 511.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- The compound has been studied for its potential in synthesizing a variety of heterocycles incorporating the sulfamoyl moiety, which showed promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).
- New lipophilic acetamide derivatives, including this compound, were synthesized and demonstrated appreciable antibacterial and antifungal activities, with some being nearly as active as established drugs (Ahmed et al., 2018).
Anti-Inflammatory and Anticancer Properties
- An indole acetamide derivative of this compound showed potential anti-inflammatory activity, confirmed by in silico modeling targeting cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
- Some derivatives also exhibited significant anticancer effects against various cancer lines, with further studies suggesting their potential as cytotoxic agents (Ahmed et al., 2018).
Enzyme Inhibitory Activity
- Synthesized compounds with benzodioxane and acetamide moieties, related to this compound, showed substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase, suggesting their potential in enzyme inhibition studies (Abbasi et al., 2019).
Other Applications
- This compound has been used in the synthesis of various heterocyclic compounds with potential pharmaceutical applications, such as antiallergic agents (Menciu et al., 1999).
- Novel coordination complexes constructed from related derivatives demonstrated significant antioxidant activity, indicating their utility in studies related to oxidative stress and free radicals (Chkirate et al., 2019).
Antioxidant Properties
- Some derivatives were synthesized to evaluate their antioxidant activity, revealing considerable activity in standard assays and showing potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O5S/c1-3-28(4-2)22(31)14-29-13-20(18-7-5-6-8-19(18)29)35(32,33)15-21(30)27-16-9-11-17(12-10-16)34-23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZMZLSZJXVQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Chlorophenyl)-3-(ethylthio)-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2630459.png)





![Lithium;2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]acetate](/img/structure/B2630467.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2630470.png)






